molecular formula C13H12BClO3 B2968265 3-(Benzyloxy)-2-chlorophenylboronic acid CAS No. 2377611-50-0

3-(Benzyloxy)-2-chlorophenylboronic acid

Cat. No. B2968265
CAS RN: 2377611-50-0
M. Wt: 262.5
InChI Key: BASTYDMFDLBRGI-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-chlorophenylboronic acid is a type of boronic acid derivative. It is often used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction . The compound has a molecular weight of 228.05 and its linear formula is C6H5CH2OC6H4B(OH)2 .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied field. One common method involves the protodeboronation of pinacol boronic esters . This process involves a radical approach and can be used to catalytically protodeboronate 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)-2-chlorophenylboronic acid consists of a benzene ring attached to a boronic acid group (B(OH)2) and a benzyloxy group (C6H5CH2O). The average mass of the molecule is 228.243 Da and the monoisotopic mass is 228.078644 Da .


Chemical Reactions Analysis

Boronic acids, including 3-(Benzyloxy)-2-chlorophenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Benzyloxy)-2-chlorophenylboronic acid include a molecular weight of 228.05, a linear formula of C6H5CH2OC6H4B(OH)2, and a monoisotopic mass of 228.095779 Da .

Scientific Research Applications

Suzuki–Miyaura Coupling

“3-(Benzyloxy)-2-chlorophenylboronic acid” is used as a boron reagent in the Suzuki–Miyaura (SM) coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Bioactive Compounds

This compound can be used in the synthesis of bioactive compounds. For example, it can be used to synthesize S-BOAA, a selective inhibitor of specific EAAT subtypes. By blocking glutamate reuptake, 3S-BOAA elevates extracellular glutamate levels, allowing researchers to study the effects of prolonged glutamate exposure on neuronal function.

Material Science

In material science, “3-(Benzyloxy)-2-chlorophenylboronic acid” can be used in the development of new materials. Its unique properties make it a valuable component in the synthesis of complex materials .

Pharmaceutical Research

This compound can be used in pharmaceutical research for the development of new drugs. Its unique chemical structure can be leveraged to design and synthesize new pharmaceutical compounds .

Chemical Education

“3-(Benzyloxy)-2-chlorophenylboronic acid” can be used in chemical education as a practical example to illustrate various chemical concepts, such as boron chemistry, organic synthesis, and reaction mechanisms .

Environmental Science

In environmental science, this compound can be used in studies related to boron contamination. Its unique properties can help in understanding the behavior of boron compounds in the environment .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-chlorophenylboronic acid in Suzuki-Miyaura coupling involves its reaction with a halide or pseudohalide partner in the presence of a base and a palladium catalyst . The boronic acid undergoes transmetalation with the palladium complex, followed by reductive elimination to form the coupled product .

Safety and Hazards

As with all chemicals, it’s important to handle 3-(Benzyloxy)-2-chlorophenylboronic acid with care. Personal protective equipment should be worn, and the compound should not be ingested or inhaled . It’s also important to avoid dust formation and to keep the compound in a dry, cool, and well-ventilated place .

Future Directions

The use of boronic acids in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, continues to be a vibrant area of research . Future directions may include the development of new synthetic methods involving 3-(Benzyloxy)-2-chlorophenylboronic acid, as well as its use in the synthesis of new compounds with potential applications in various fields .

properties

IUPAC Name

(2-chloro-3-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASTYDMFDLBRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-2-chlorophenylboronic acid

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